

Application Note: Sensitive Detection of Milbemectin Residues in Crops by LC-MS/MS

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Compound of Interest

Compound Name: *Milbemectin*

Cat. No.: *B10764950*

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Introduction

Milbemectin is a macrocyclic lactone insecticide and acaricide widely used in agriculture to protect a variety of crops from mites and insects. Due to its potential risk to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for **milbemectin** in food products.[1] Consequently, highly sensitive and selective analytical methods are required for the routine monitoring of **milbemectin** residues in diverse and complex crop matrices. This application note describes a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of **milbemectin** in various crops.

The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This approach ensures high sensitivity, accuracy, and compliance with regulatory standards for pesticide residue analysis.

Experimental Protocols

Sample Preparation (QuEChERS-based Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2] A modified QuEChERS protocol is presented here for the extraction of **milbemectin** from various crop samples.

Materials:

- Homogenized crop sample (e.g., fruits, vegetables)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for highly pigmented matrices
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts (4 g MgSO_4 and 1 g NaCl).
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg MgSO_4 , 50 mg PSA, and 50 mg C18. For pigmented samples, 7.5 mg of GCB can be added.

- Vortex for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Filter the supernatant through a $0.22\ \mu\text{m}$ syringe filter into an autosampler vial.
- The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
Gradient	Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Injection Volume	5 μL

| Column Temperature| 40 °C |

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions for **Milbemectin**: **Milbemectin** consists of two major components, **Milbemectin** A3 and **Milbemectin** A4. It is crucial to monitor at least two transitions for each component for accurate identification and quantification.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy (eV)	Product Ion 2 (m/z)	Collision Energy (eV)
Milbemectin A3	529.3	323.2	25	155.1	35
Milbemectin A4	543.3	337.2	25	169.1	35

Quantitative Data

The performance of the method was validated in various crop matrices. The following tables summarize the quantitative data obtained.

Table 1: Method Detection and Quantification Limits

Compound	Limit of Detection (LOD) (µg/kg)	Limit of Quantitation (LOQ) (µg/kg)
Milbemectin A3	0.1	0.5
Milbemectin A4	0.1	0.5

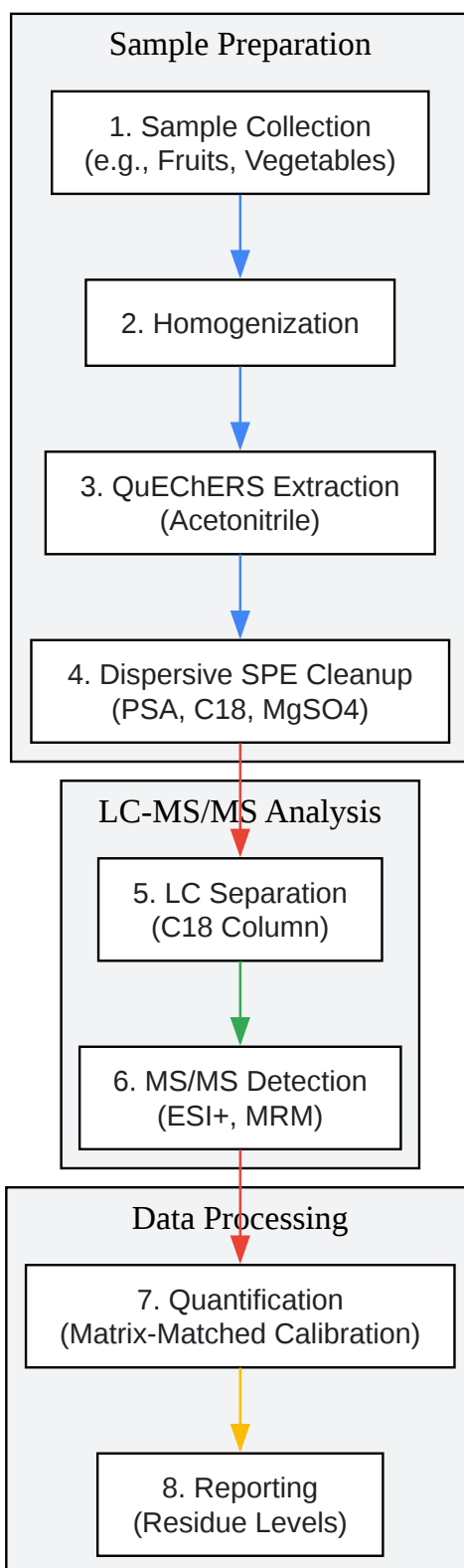
The LOQ is typically set at the lowest concentration level where acceptable accuracy and precision are demonstrated, often around 0.01 mg/kg to meet regulatory requirements.[1][3]

Table 2: Recovery and Precision in Different Crop Matrices at 10 µg/kg Spiking Level

Crop Matrix	Milbemectin A3 Recovery (%)	Milbemectin A3 RSD (%)	Milbemectin A4 Recovery (%)	Milbemectin A4 RSD (%)
Apples	95.2	4.5	96.1	4.2
Tomatoes	91.8	6.2	92.5	5.8
Lettuce	88.5	7.1	89.3	6.9
Oranges	98.3	3.9	99.0	3.5
Strawberries	93.7	5.1	94.6	4.8

Acceptable recovery rates are generally within the 70-120% range with a relative standard deviation (RSD) of $\leq 20\%$.[4]

Visualizations



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